3-(3-(Tetrahydro-2h-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine
Description
3-(3-(Tetrahydro-2H-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a tetrahydro-2H-pyran-3-yl group and a propan-1-amine side chain. The oxadiazole ring is a five-membered aromatic heterocycle known for its metabolic stability and role in medicinal chemistry as a bioisostere for ester or amide groups .
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-[3-(oxan-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine |
InChI |
InChI=1S/C10H17N3O2/c11-5-1-4-9-12-10(13-15-9)8-3-2-6-14-7-8/h8H,1-7,11H2 |
InChI Key |
JJPYFFQXUNPLJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C2=NOC(=N2)CCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Tetrahydro-2h-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the tetrahydropyran group. One common method involves the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions. The tetrahydropyran group can be introduced via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Tetrahydro-2h-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(3-(Tetrahydro-2h-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-(Tetrahydro-2h-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(3-(Tetrahydro-2H-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine can be compared to analogs with variations in the oxadiazole substituents, linker chains, or amine groups. Below is a detailed analysis:
Substituent Variations on the Oxadiazole Ring
- Key Insights: The tetrahydro-2H-pyran substituent in the target compound likely improves aqueous solubility compared to hydrophobic groups like 4-decylphenyl (SLF1081851) . Fluorinated pyridinyl or bromophenyl substituents (e.g., compounds in ) enhance binding affinity to receptors like CB2 but may reduce metabolic stability.
Modifications in the Linker and Amine Group
- Key Insights :
- Primary amines (as in the target compound) are more reactive in forming salts or conjugates, whereas tertiary amines (e.g., trifluoromethyl-substituted ) offer metabolic resistance.
- Pyrazole-containing analogs () may exhibit improved target engagement due to additional hydrogen-bonding interactions.
Biological Activity
3-(3-(Tetrahydro-2h-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds containing the oxadiazole ring. For instance, oxadiazole derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the tetrahydro-pyran structure may enhance these effects by improving the compound's lipophilicity and membrane penetration.
Anticancer Activity
Research has indicated that oxadiazole derivatives exhibit anticancer properties through various mechanisms. For example, compounds similar to 3-(3-(Tetrahydro-2h-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine have been shown to induce apoptosis in cancer cell lines by activating caspase pathways . A study demonstrated that specific oxadiazole derivatives had IC values comparable to established chemotherapeutics like doxorubicin .
Neuroprotective Effects
The neuroprotective potential of similar compounds has been investigated in models of neurodegeneration. Some derivatives have been reported to exhibit anticonvulsant activity, suggesting a role in modulating neurotransmitter systems . The tetrahydro-pyran moiety may contribute to these effects by mimicking natural neuroprotective agents.
The biological activity of 3-(3-(Tetrahydro-2h-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with oxadiazole rings often act as enzyme inhibitors. For example, they may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
- Induction of Apoptosis : Many bioactive compounds induce programmed cell death in cancer cells through mitochondrial pathways or by activating death receptors.
- Modulation of Ion Channels : Some studies suggest that these compounds can affect ion channel activity, which is crucial for neuronal signaling and may explain their anticonvulsant properties.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
